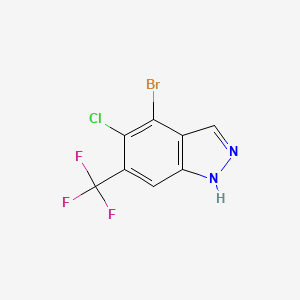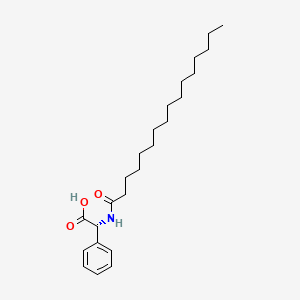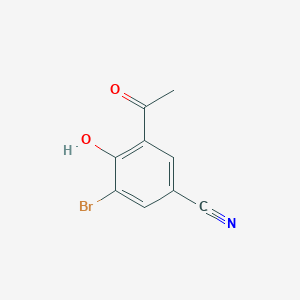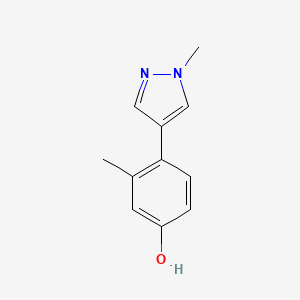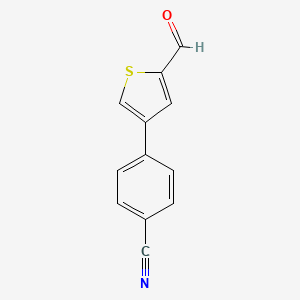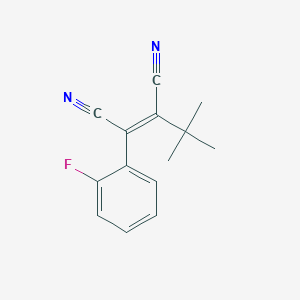
2-(tert-Butyl)-3-(2-fluorophenyl)maleonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-3-(2-fluorophenyl)maleonitrile is an organic compound with a unique structure that combines a tert-butyl group, a fluorophenyl group, and a maleonitrile moiety
Vorbereitungsmethoden
The synthesis of 2-(tert-Butyl)-3-(2-fluorophenyl)maleonitrile typically involves a multi-step process. One common method includes the reaction of tert-butyl bromide with 2-fluorobenzonitrile in the presence of a base to form the intermediate tert-butyl(2-fluorophenyl)methane. This intermediate is then subjected to a nitrile addition reaction with maleonitrile under controlled conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
2-(tert-Butyl)-3-(2-fluorophenyl)maleonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Addition: The maleonitrile moiety allows for addition reactions with various nucleophiles, leading to the formation of diverse products.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-3-(2-fluorophenyl)maleonitrile has several scientific research applications:
- **Bi
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Eigenschaften
Molekularformel |
C14H13FN2 |
|---|---|
Molekulargewicht |
228.26 g/mol |
IUPAC-Name |
(Z)-2-tert-butyl-3-(2-fluorophenyl)but-2-enedinitrile |
InChI |
InChI=1S/C14H13FN2/c1-14(2,3)12(9-17)11(8-16)10-6-4-5-7-13(10)15/h4-7H,1-3H3/b12-11- |
InChI-Schlüssel |
FSDIPBHENFUQPP-QXMHVHEDSA-N |
Isomerische SMILES |
CC(C)(C)/C(=C(/C#N)\C1=CC=CC=C1F)/C#N |
Kanonische SMILES |
CC(C)(C)C(=C(C#N)C1=CC=CC=C1F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine](/img/structure/B13904153.png)


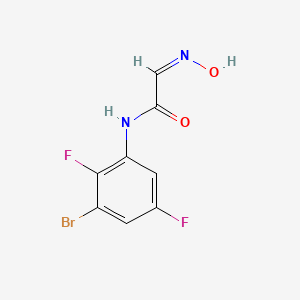

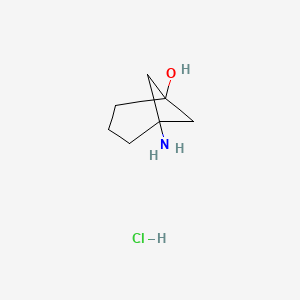
![1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride](/img/structure/B13904199.png)

![4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B13904210.png)
